Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist. [] Studies have shown that it shares the same general binding area of CB1R with rimonabant, another cannabinoid-1 receptor inverse agonist. [] Taranabant exhibits a rigid backbone along the C11-N13-C14-C16-C17 bonds but increased flexibility around the C8-C11 and C8-O7 bonds. []
Relevance: Taranabant shares structural similarities with 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, particularly in the presence of a pyridinyl group linked via an oxygen atom to a tertiary carbon. Additionally, both compounds contain an amide group within their structures. []
Compound Description: This compound is a known high-affinity TSPO ligand. [] The translocator protein (18 kDa), also known as TSPO, serves as a recognized biomarker of neuroinflammation. [] Studies aimed at developing TSPO PET radioligands have been hampered by the presence of three human TSPO genotypes with varying affinities for most of these radioligands. [] To address this, researchers modified this compound to produce TSPO ligands with lower lipophilicity and higher affinity that are less sensitive to genotype, making them potentially suitable as leads for PET radioligand development. []
Relevance: Similar to 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, this compound contains an amide group attached to a propyl chain. Though the propyl chain in the related compound is further substituted with a phenylquinoline, the basic structural similarity is notable. []
Compound Description: This compound exhibits potent in vitro antifungal activity against Candida albicans with an MIC80 value of 0.0313 μg mL−1. [] It also displays broad-spectrum antifungal activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans. [] Further investigation suggests it targets the cell wall of C. albicans and reduces the GPI anchor content on the cell surface. []
Relevance: This compound, like 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, possesses both a fluorophenyl and a nicotinamide group. Although the linking units and additional structural elements differ, the presence of these two key components highlights their structural relation. []
Compound Description: This aminoacetamide derivative demonstrates low-nanomolar activity against the intraerythrocytic stages of the malaria parasite Plasmodium falciparum. [] Notably, it is inactive in a mammalian cell counter-screen up to 25 μm, indicating potential selectivity. [] Inhibition of gametes in the dual gamete activation assay suggests the possibility of this compound having transmission blocking capabilities. [] Despite issues with aqueous solubility and microsomal stability limiting its in vivo potential, its potency and selectivity make it a valuable chemical tool for drug target identification. []
Relevance: This compound shares with 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide the presence of both a fluorophenyl group and an amide group linked to a substituted propyl chain. []
Relevance: PF-3845 and 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide both feature a pyridinyl group linked through an oxygen atom to a benzyl group. Despite differences in other substituents and the presence of a piperidine-1-carboxamide group instead of a simple amide, the shared pyridinyl-oxy-benzyl motif highlights their structural similarity. []
Compound Description: This compound is a potent dopamine transporter (DAT) ligand with an IC50 of 2.3 ± 0.4 nM. [] It partially inhibits dopamine, serotonin, and norepinephrine uptake but has minimal impact on DAT binding. [] Additionally, it does not affect DAT-mediated release of [3H]MPP+ in the presence or absence of d-amphetamine. [] These characteristics suggest its potential as a useful probe for studying biogenic amine transporter function and as a novel therapeutic. []
Relevance: While SRI-29574 lacks the amide and fluorophenyl groups present in 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, both compounds share a similar core structure featuring a substituted aromatic ring linked to a nitrogen-containing heterocycle. []
Compound Description: This compound is a high-affinity TSPO ligand that emerged during the modification of the (l)-N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide scaffold to create potential PET radioligands. [] It possesses a low nanomolar affinity for rat TSPO (Ki = 0.10 nM) and for all three human TSPO genotypes (Ki = 1.4 nM), suggesting its potential as a genotype-insensitive radioligand. [] It also exhibits a moderate lipophilicity (clogD = 4.18). []
Relevance: This compound shares a core structure with 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, both featuring a pyridinyl group linked via an oxygen atom to a propyl chain bearing an amide group. The presence of a phenylquinoline substituent in the related compound adds complexity but does not negate the fundamental structural resemblance. []
Compound Description: This compound is a close analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone and acts as a positive allosteric modulator (PAM) of the metabotropic glutamate subtype 5 (mGlu5) receptor. [] It lacks intrinsic agonist efficacy and has a shorter receptor residence time and lower affinity compared to the PAM CDPPB. []
Relevance: Similar to 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, compound 2c possesses a fluorophenyl group and a pyridinyl group linked by an oxygen atom. Although the linker in the related compound is a methoxyethenone instead of a propanamide, the shared structural elements are noteworthy. []
Compound Description: Compound 7 is a potent covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3), exhibiting subnanomolar potency (IC50 = 0.3 nM). [] It demonstrates high metabolic stability in human liver microsomes and excellent selectivity against a panel of 410 kinases. [] Covalent bond formation to Cys-154 of JNK3 was confirmed through mass spectrometry. []
Relevance: While compound 7 and 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide have distinct structures overall, both incorporate a fluorophenyl group. []
Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor currently undergoing clinical development for treating hematologic malignancies. [] Following oral administration, venetoclax primarily undergoes hepatic metabolism, with approximately 66% of the administered dose being metabolized. [] It shows high plasma protein binding (96.7–99.0% bound) and does not preferentially distribute into red blood cells. []
Relevance: Venetoclax and 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide share a similar chemical motif: a pyridinyl group linked by an oxygen atom to a benzene ring, which is further substituted with an amide group. Although the overall structures are complex and differ significantly in other aspects, this common structural element connects them. []
Compound Description: Bicalutamide is a non-steroidal antiandrogen used for the treatment of prostate cancer. [] Although it exists as a racemic mixture, the R-enantiomer is responsible for most of its pharmacological activity. []
Relevance: Bicalutamide shares with 3-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide the presence of a fluorophenyl group and an amide functionality. [] Despite differences in the overall structure and the presence of a sulfonyl group in Bicalutamide, the shared features highlight their relationship.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.